molecular formula C7H7BrO B166433 2-Bromoanisole CAS No. 578-57-4

2-Bromoanisole

Cat. No.: B166433
CAS No.: 578-57-4
M. Wt: 187.03 g/mol
InChI Key: HTDQSWDEWGSAMN-UHFFFAOYSA-N
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Mechanism of Action

2-Bromoanisole

, also known as 1-Bromo-2-methoxybenzene , is an organobromide with the formula BrC6H4OCH3 . It is a colorless liquid and is one of three isomers of bromoanisole . Here is an overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

It is known to be a standard coupling partner in metal-catalyzed coupling reactions . These reactions include Heck reactions, Buchwald-Hartwig coupling, Suzuki couplings, and Ullmann condensations . The corresponding Grignard reagent readily forms . It is a precursor to o-anisaldehyde .

Molecular Mechanism

It is known to participate in various metal-catalyzed coupling reactions , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be a precursor to o-anisaldehyde , suggesting that it may be involved in metabolic pathways related to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoanisole can be synthesized through various methods. One common method involves the bromination of anisole (methoxybenzene) using bromine in the presence of a catalyst. The reaction typically proceeds as follows:

C6H5OCH3+Br2C6H4BrOCH3+HBr\text{C}_6\text{H}_5\text{OCH}_3 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_4\text{BrOCH}_3 + \text{HBr} C6​H5​OCH3​+Br2​→C6​H4​BrOCH3​+HBr

Another method involves the O-methylation of 2-bromophenol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound often involves the bromination of anisole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Coupling Reactions: Catalysts such as palladium, copper, and nickel are commonly used along with ligands like triphenylphosphine.

    Grignard Reagent Formation: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as methoxybenzene derivatives.

    Coupling Reactions: Products include biaryl compounds, amines, and other substituted aromatic compounds.

    Grignard Reactions: Products include alcohols, ketones, and other functionalized aromatic compounds.

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

1-bromo-2-methoxybenzene
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InChI

InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
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InChI Key

HTDQSWDEWGSAMN-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1Br
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID4060367
Record name Benzene, 1-bromo-2-methoxy-
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Molecular Weight

187.03 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Bromoanisole
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Vapor Pressure

0.28 [mmHg]
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CAS No.

578-57-4
Record name 2-Bromoanisole
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Synthesis routes and methods

Procedure details

Into a three-necked flask of 1liter, 25g (0.145 mol) of o-bromophenol, 6.1 g (0,152mol) of sodium hydroxide and 300 ml of ethanol were charged and refluxed for two hours. Then, 82.0 g (0.578 mol) of methyl iodide was added dropwise and the mixture was refluxed further for four hours. After the mixture was cooled to room temperature, 600 ml of diethyl ether was added. The mixture was charged into a separatory funnel. Separated organic layer was washed successively with, 100 ml of 2N-hydrochloric acid cooled with ice, 300 ml of saturated sodium thiosulfate, and water until the washings were neutral. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The concentrate was distilled under reduced pressure to obtain 25.3 g (0.135 mol) of o-methoxyphenylbromide.
[Compound]
Name
25g
Quantity
0.145 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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